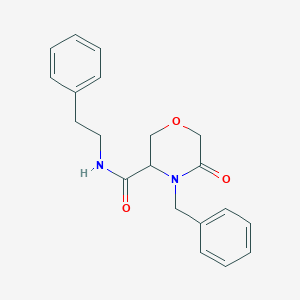

4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide

Description

4-Benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide is a morpholine-derived carboxamide characterized by a benzyl group at the 4-position of the morpholine ring and a 2-phenylethyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name |

4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c23-19-15-25-14-18(22(19)13-17-9-5-2-6-10-17)20(24)21-12-11-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICJTTFGNPCTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with ethyl chloroformate to form an intermediate, which is then reacted with 2-phenylethylamine and morpholine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

BPMC serves as a building block in organic synthesis, facilitating the development of new chemical entities. Its morpholine ring structure allows for diverse modifications that can lead to various derivatives with unique properties.

Biology

In biological research, BPMC is investigated for its potential enzyme inhibition and receptor binding activities. It has been shown to interact with specific molecular targets, which may lead to the modulation of biological pathways relevant to disease processes.

Medicine

BPMC is explored as a therapeutic agent for:

- Cancer Treatment: Preliminary studies suggest that BPMC may inhibit tumor growth through specific molecular interactions.

- Neurological Disorders: Its structural similarity to known antipsychotic agents like Thioridazine indicates potential applications in treating psychiatric disorders.

Case Studies and Research Findings

-

Study on Enzyme Inhibition:

- Researchers have demonstrated that BPMC inhibits certain enzymes involved in cancer cell proliferation. The study highlighted the compound's potential as a lead candidate for drug development targeting cancer therapies.

-

Therapeutic Potential in Psychiatry:

- A study explored BPMC's effects on neurotransmitter systems similar to those affected by traditional antipsychotics. The findings suggest that BPMC could offer a novel approach to treating psychiatric disorders with potentially fewer side effects.

-

Synthesis Optimization:

- Recent advancements in synthetic methodologies have improved the yield and purity of BPMC production, making it more accessible for research applications.

Mechanism of Action

The mechanism of action of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Morpholine-Carboxamide Family

A. (3S)-4-Benzyl-N-[(4-methylphenyl)methyl]-5-oxomorpholine-3-carboxamide

- Key Differences : Replaces the 2-phenylethyl group with a 4-methylbenzyl moiety on the carboxamide nitrogen.

- Significance : The stereochemistry (3S configuration) and substituent variation may influence binding affinity and metabolic stability compared to the target compound. Such modifications are common in optimizing drug-like properties .

B. 5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide

- Key Differences: Incorporates an isoxazole ring and a morpholinomethylphenyl group, introducing additional hydrogen-bonding sites and bulkier aromatic substituents.

Heterocyclic Carboxamides with Varied Cores

A. N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide

- Key Differences : Features a tetrahydropyrimidine ring instead of morpholine, with halogenated aryl groups.

- Significance : The tetrahydropyrimidine core offers distinct conformational dynamics and polarity, which may alter pharmacokinetic profiles compared to morpholine derivatives .

B. 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide

- Key Differences: Combines a pyrazole ring with a 3-oxomorpholino group, introducing sulfur-based substituents.

- Significance : The methylthio group and pyrazole ring could modulate electron density and redox stability, impacting bioavailability .

Table 1: Structural and Functional Comparison of Selected Compounds

| Compound Name | Core Structure | Key Substituents | Potential Bioactivity |

|---|---|---|---|

| 4-Benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide | Morpholine | Benzyl, 2-phenylethyl | Not reported |

| (3S)-4-Benzyl-N-[(4-methylphenyl)methyl]-5-oxomorpholine-3-carboxamide | Morpholine | Benzyl, 4-methylbenzyl | Stereochemistry-dependent |

| N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide | Tetrahydropyrimidine | Halogenated aryl groups | Antimicrobial (inferred) |

| 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide | Pyrazole | Methylthio, 3-oxomorpholino | Antimalarial (demonstrated) |

Biological Activity

4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide (BPMC) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

BPMC has the molecular formula and a molecular weight of 338.4 g/mol. It appears as an off-white to yellowish powder with a melting point of approximately 117-119 °C. The compound is slightly soluble in water and methanol but insoluble in chloroform and ethyl acetate.

Anticancer Properties

Research indicates that BPMC exhibits promising anticancer activity. A study highlighted its effect on the viability of cancer cell lines, demonstrating significant reductions in cell proliferation. For instance, in vitro studies showed that BPMC could inhibit the growth of triple-negative breast cancer cells (MDA-MB-231), with a notable decrease in viability following treatment with the compound at concentrations around 10 μM .

Table 1: Anticancer Activity of BPMC

| Cell Line | Treatment Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| MDA-MB-231 | 10 | 55 |

| HT29 (Colon Cancer) | Varies | Significant |

| DU145 (Prostate) | Varies | Significant |

The mechanism by which BPMC exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that BPMC may inhibit certain enzymatic activities or modulate receptor functions, leading to downstream effects that contribute to its anticancer properties.

Structure-Activity Relationship (SAR)

A systematic study on BPMC's structure-activity relationship has revealed insights into how modifications to its structure can enhance or diminish its biological activity. For example, alterations in the morpholine ring or substituents on the benzyl group have been shown to affect binding affinity and selectivity towards various biological targets .

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that BPMC effectively reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of BPMC. In one study, subcutaneous xenografts of MDA-MB-231 cells treated with BPMC showed reduced tumor growth compared to controls, suggesting effective bioavailability and therapeutic action .

Therapeutic Potential

Given its structural similarities to known pharmacological agents like Thioridazine, BPMC's therapeutic applications may extend beyond oncology to include neurodegenerative disorders and other conditions where receptor modulation is beneficial . The compound's ability to interact with various biological pathways makes it a candidate for further development.

Q & A

Q. What are the key synthetic routes for 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via amide coupling using carbodiimide reagents (e.g., EDC·HCl) and activators like HOBt·H₂O. A representative protocol involves reacting a benzyl-substituted morpholine carboxylic acid derivative with 2-phenylethylamine under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., DMF or dichloromethane). Optimization includes:

- Molar Ratios : Maintaining a 1:1 ratio of acid to amine to minimize side products .

- Temperature : Room temperature or mild heating (25–40°C) to accelerate coupling without decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) for high purity.

Q. Example Reaction Conditions Table :

| Reagent | Role | Quantity (mmol) |

|---|---|---|

| EDC·HCl | Coupling agent | 1.2 equiv |

| HOBt·H₂O | Activator | 1.2 equiv |

| 2-Phenylethylamine | Nucleophile | 1.0 equiv |

| Triethylamine | Base | 3.0 equiv |

Yield improvements (>70%) are achievable by excluding moisture and using freshly distilled solvents .

Q. How is this compound characterized using spectroscopic methods, and what are critical spectral markers?

- Methodological Answer : 1H NMR and 13C NMR are critical for structural confirmation. Key spectral markers include:

- Morpholine Ring : Protons adjacent to the carbonyl (δ 3.5–4.5 ppm) and the benzyl group’s aromatic signals (δ 7.2–7.4 ppm).

- Amide NH : A broad singlet near δ 6.5–7.0 ppm (if not deuterated).

- Carbonyl Groups : Distinct 13C signals for the morpholinone (δ ~170 ppm) and carboxamide (δ ~165 ppm).

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR or IR shifts) may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Multi-Technique Validation : Cross-check with LC-MS (for molecular weight), 2D NMR (COSY, HSQC), and X-ray crystallography.

- Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- Dynamic NMR : Detect slow conformational exchanges (e.g., rotamers) by variable-temperature NMR .

Q. What polymorphic forms of this compound exist, and how do they affect pharmacokinetic properties?

- Methodological Answer : Polymorphism screening involves:

- Crystallization Trials : Use solvents of varying polarity (e.g., ethanol, acetonitrile) under controlled cooling rates.

- PXRD and DSC : Identify distinct crystal habits (e.g., needle vs. plate) and thermal profiles (melting points, enthalpies).

Q. Hypothetical Polymorph Comparison Table :

| Polymorph | Melting Point (°C) | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|---|

| Form I | 180–182 | 0.5 | 35 |

| Form II | 175–177 | 1.2 | 55 |

Form II’s higher solubility may enhance dissolution rates, critical for in vivo efficacy .

Q. What in silico methods predict the biological activity of this compound and guide SAR studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors).

- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with activity using descriptors like logP or H-bond donors.

- ADMET Prediction : Tools like SwissADME assess permeability, metabolic stability, and toxicity .

Q. How can purification methods be optimized to isolate high-purity compound for pharmacological assays?

- Methodological Answer :

- HPLC Optimization : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA). Monitor purity via UV (λ = 254 nm).

- Recrystallization : Test solvent pairs (e.g., ethyl acetate/hexane) to maximize crystal yield and purity.

- TLC Monitoring : Regular checks during synthesis to intercept byproducts early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.